Pigment Yellow 110

Catalog No.
S885227
CAS No.
5590-18-1
M.F
C22H6Cl8N4O2
M. Wt
641.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pigment Yellow 110

CAS Number

5590-18-1

Product Name

Pigment Yellow 110

IUPAC Name

4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one

Molecular Formula

C22H6Cl8N4O2

Molecular Weight

641.9 g/mol

InChI

InChI=1S/C22H6Cl8N4O2/c23-11-7-9(13(25)17(29)15(11)27)21(35)33-19(7)31-5-1-2-6(4-3-5)32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24/h1-4H,(H,31,33,35)(H,32,34,36)

InChI Key

QRFIXNBFUBOBTH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4

Canonical SMILES

C1=CC(=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4

Pigment Yellow 110, also known as Isoindolinone Yellow pigment [], is a high-performance organic pigment known for its excellent coloristic properties. Scientific research into Pigment Yellow 110 focuses on two main areas:

  • Material Characterization: Understanding the physical and chemical structure of Pigment Yellow 110 to optimize its performance in different applications.
  • Processing Techniques: Developing methods to improve the dispersion and integration of Pigment Yellow 110 into various materials.

Material Characterization

Researchers use X-ray diffraction (XRD) to determine the crystal structures of Pigment Yellow 110 []. This information is crucial for understanding how the pigment interacts with light and other materials.

In addition, researchers study the thermal properties of Pigment Yellow 110. This involves using techniques like thermogravimetric analysis (TGA) to measure its stability at high temperatures []. This data is important for applications where the pigment is exposed to heat, such as in automotive paints.

Processing Techniques

A significant area of research focuses on improving the dispersion of Pigment Yellow 110 in different mediums. Effective dispersion ensures the pigment particles are well-separated and evenly distributed, leading to a uniform color and optimal performance. Researchers investigate the influence of various factors on dispersion, such as the type of dispersing agents and the processing conditions [, ].

Pigment Yellow 110, also known as Isoindolinone Yellow, is a synthetic organic pigment that belongs to the class of isoindolinone compounds. It is recognized for its high opacity, excellent lightfastness, and resistance to heat and weathering. The chemical structure of Pigment Yellow 110 contributes to its vibrant yellow color, making it a popular choice in various applications such as coatings, plastics, and inks. Its chemical formula is C₁₃H₉N₃O₂, and it has a molecular weight of approximately 229.22 g/mol .

Pigment Yellow 110 does not have a biological mechanism of action. Its primary function is to provide a strong yellow color that is resistant to fading and degradation.

  • Avoid inhalation of dust or contact with skin and eyes.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators when handling the pigment.
  • Maintain good ventilation in the workplace.
  • Wash hands thoroughly after handling the pigment.
  • Dispose of waste according to local regulations.
Typical of organic compounds. Key reactions include:

  • Nitration: This involves the introduction of nitro groups into the aromatic ring, which can modify the pigment's properties.
  • Reduction: The reduction of nitro groups can lead to the formation of amines, altering the pigment's color and solubility.
  • Coupling Reactions: These are essential in synthesizing azo pigments, where diazonium salts react with aromatic compounds .

Various methods have been developed for synthesizing Pigment Yellow 110:

  • Condensation Reactions: This method typically involves the reaction of an appropriate amine with a carbonyl compound under acidic conditions.
  • Solvent-Based Methods: Methyl alcohol is often used as a solvent during synthesis, followed by water washing to purify the final product .
  • High-Yield Processes: Some methods report yields reaching up to 70%, indicating efficient production techniques that minimize waste .

Pigment Yellow 110 is widely utilized across several industries due to its unique properties:

  • Coatings: It provides excellent coverage and durability in paints and varnishes.
  • Plastics: The pigment is incorporated into plastic materials for coloring and enhancing aesthetic appeal.
  • Inks: It is used in printing inks for its vibrant color and resistance to fading.

The pigment's stability under various environmental conditions makes it suitable for both indoor and outdoor applications .

Research on the interaction of Pigment Yellow 110 with other substances has focused on its dispersion properties in different media. Factors such as surfactant type significantly influence its dispersion characteristics, which are crucial for achieving uniformity in coatings and inks. Studies have shown that both ionic and nonionic surfactants can affect the zeta potential and stability of dispersions containing Pigment Yellow 110 .

Pigment Yellow 110 shares similarities with several other pigments but stands out due to its specific properties. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
Pigment Yellow 151C₁₄H₁₁N₃O₃Higher tinting strength
Pigment Yellow 154C₁₄H₉N₃O₂Enhanced lightfastness
Pigment Yellow 139C₁₂H₉N₃O₂Lower opacity compared to Pigment Yellow 110

Pigment Yellow 110 is unique due to its combination of high opacity, excellent lightfastness, and thermal stability, making it particularly suitable for demanding applications where durability is essential .

Physical Description

DryPowder; OtherSolid

XLogP3

8.2

UNII

64U4JIR8EM

Other CAS

5590-18-1

Wikipedia

Pigment Yellow 110

General Manufacturing Information

All other chemical product and preparation manufacturing
1H-Isoindol-1-one, 3,3'-(1,4-phenylenedinitrilo)bis[4,5,6,7-tetrachloro-2,3-dihydro-: ACTIVE

Dates

Modify: 2023-08-16

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